Potassium 3-amino-propylamide
Description
Potassium 3-amino-propylamide is an organometallic compound featuring a primary amine (-NH₂) and an amide (-CONH₂) group within a propyl chain backbone, coordinated with a potassium ion. The potassium counterion likely enhances solubility in polar solvents (e.g., water, alcohols) compared to analogous sodium or lithium salts, though experimental validation is required .
Properties
CAS No. |
56038-00-7 |
|---|---|
Molecular Formula |
C3H9KN2 |
Molecular Weight |
112.22 g/mol |
IUPAC Name |
potassium;3-aminopropylazanide |
InChI |
InChI=1S/C3H9N2.K/c4-2-1-3-5;/h4H,1-3,5H2;/q-1;+1 |
InChI Key |
GXBBCEZQOPFZFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C[NH-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3-amino-propylamide can be synthesized through the reaction of potassium hydride with 1,3-diaminopropane. This reaction generates the superbase in situ, which is then used in various organic reactions . The preparation involves the deprotonation of the amine group by potassium hydride, leading to the formation of the highly reactive this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of potassium hydride and 1,3-diaminopropane remains the standard method for large-scale production .
Chemical Reactions Analysis
Structural and Reactivity Profile
KAPA consists of a propylamine backbone with a terminal amino group (–NH₂) bound to potassium. Its reactivity is governed by:
-
Nucleophilicity : The lone electron pair on the nitrogen atom facilitates nucleophilic attacks.
-
Basicity : The amino group can abstract protons, forming amide intermediates.
-
Potassium coordination : The counterion stabilizes transition states in polar solvents.
Nucleophilic Substitution Reactions
KAPA participates in SN₂ reactions, particularly with alkyl halides and electrophilic carbonyl compounds.
Mechanistic Insights :
-
Alkylation proceeds via a two-step process:
Condensation and Cyclization
KAPA undergoes condensation with phthalimide derivatives to form heterocyclic intermediates:
Example Reaction :
textKAPA + Potassium phthalimide → N-[N'-(methacryloyl)-3-aminopropyl]phthalimide (50–150°C, 1–5 h)[3]
-
Key Step : Nucleophilic displacement of chloride by phthalimide (activation energy: 136–173 kJ/mol inferred from analogous systems) .
Thermal Decomposition Pathways
Computational studies on propylamine analogs reveal potential decomposition routes for KAPA:
| Pathway | Products | Activation Energy (kJ/mol) | Dominant Conditions |
|---|---|---|---|
| Pathway A | Propene + NH₃ | 283–297 | High-temperature heating |
| Pathway D | H₂ + propanimine | 254–269 | Catalytic environments |
Notable Observations :
-
Pathway A dominates under pyrolysis conditions (ΔG = 65 kJ/mol) .
-
Potassium’s presence lowers activation barriers by stabilizing transition states through electrostatic interactions.
Role in Acrylamide Formation
KAPA serves as a precursor in acrylamide (AA) synthesis via deamination:
text3-APA (from KAPA) → Acrylamide + NH₃ (Δ, 120–180°C)[1]
Key Data :
-
AA yields from 3-APA exceed those from asparagine in model systems (up to 289 μg/kg in processed foods) .
-
Activation energy for deamination: 136.6 kJ/mol (with HMF as a catalyst) .
Stability and Handling Considerations
Scientific Research Applications
Potassium 3-amino-propylamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 3-amino-propylamide involves its role as a superbase. It deprotonates various substrates, facilitating nucleophilic substitution and other reactions. The molecular targets include carbonyl compounds, alkynes, and other electrophilic species. The pathways involved include the formation of highly reactive intermediates that drive the desired chemical transformations .
Comparison with Similar Compounds
Functional Group Variations
Key compounds for comparison :
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9): A branched diamine with a dodecyl chain, enhancing hydrophobicity. Molecular weight: 299.54 g/mol .
3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS 1220037-58-0): Contains a methoxy (-OCH₃) group and hydrochloride salt, increasing polarity and stability. Molecular weight: ~250–300 g/mol (estimated) .
(3-Aminopropyl)diethylamine: Features a diethylamino group (-N(C₂H₅)₂), reducing basicity compared to primary amines. Synonyms include DEAPA and N,N-diethyl-1,3-propanediamine .
N-[3-[(3-Aminopropyl)amino]propyl]stearamide (CAS 42195-41-5): A stearamide derivative with dual amine sites, enabling surfactant-like behavior. Molecular weight: ~450 g/mol (estimated) .
Physicochemical Properties
*Theoretical values for this compound are inferred from structural analogs.
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